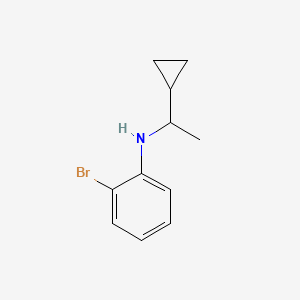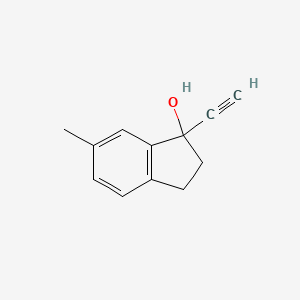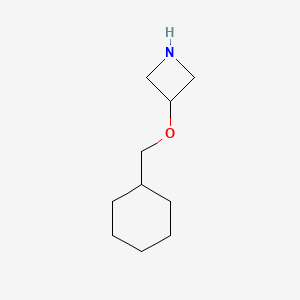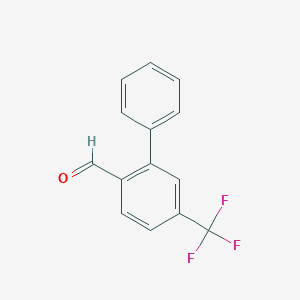
2-Formyl-5-(trifluoromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 2-Formyl-5-(trifluoromethyl)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-5-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethyl)biphenyl
Reduction: 2-Hydroxymethyl-5-(trifluoromethyl)biphenyl
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Formyl-5-(trifluoromethyl)biphenyl in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of leucyl-tRNA synthetase (LeuRS) in microorganisms, leading to the disruption of protein synthesis and subsequent antimicrobial effects . The presence of the trifluoromethyl group enhances its binding affinity and potency by increasing the compound’s lipophilicity and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2-Formyl-5-(trifluoromethyl)biphenyl is unique due to the presence of both the formyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C14H9F3O |
|---|---|
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
2-phenyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-7-6-11(9-18)13(8-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
PVJOZZORZNFVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



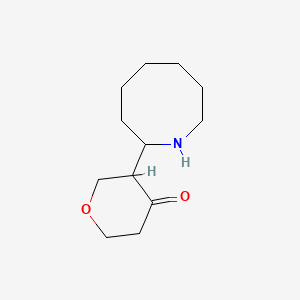
![Butyl[(3-ethoxyphenyl)methyl]amine](/img/structure/B13299813.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13299822.png)
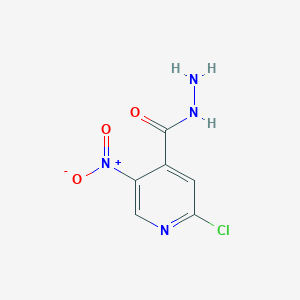
![5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13299832.png)
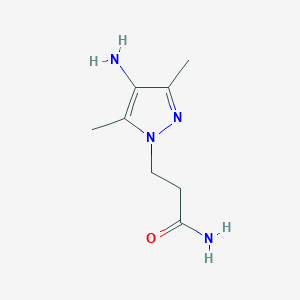
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
